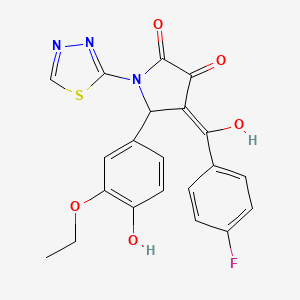![molecular formula C14H11N3O4 B6512790 2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]acetonitrile CAS No. 898454-14-3](/img/structure/B6512790.png)
2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- React the intermediate with acetonitrile under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]acetonitrile typically involves multiple steps. One common approach starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with various reagents to introduce the pyrazinone and acetonitrile functionalities.
-
Step 1: Synthesis of 2,3-Dihydro-1,4-benzodioxin-6-amine
- React 1,4-benzodioxane with a suitable amine source under controlled conditions.
- Example: Using aqueous Na₂CO₃ as a base and benzenesulfonyl chloride as a reagent .
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.
-
Reduction
- Reduction reactions can target the pyrazinone moiety, potentially converting it to a pyrazolidinone derivative.
-
Substitution
- The compound can participate in nucleophilic substitution reactions, especially at the acetonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Pyrazolidinone derivatives.
Substitution: Various substituted acetonitrile derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its unique structure.
Medicine
Drug Development: Investigated for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]acetonitrile involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The benzodioxin ring and pyrazinone moiety are crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: Shares the benzodioxin ring but differs in the functional groups attached.
6-Acetyl-1,4-benzodioxane: Similar core structure but with an acetyl group instead of the pyrazinone and acetonitrile groups.
Uniqueness
- The combination of the benzodioxin ring with the pyrazinone and acetonitrile groups makes 2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]acetonitrile unique. This unique structure contributes to its distinct chemical reactivity and potential applications in various fields.
Properties
IUPAC Name |
2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4/c15-3-4-16-5-6-17(14(19)13(16)18)10-1-2-11-12(9-10)21-8-7-20-11/h1-2,5-6,9H,4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAJPNPQCQLLQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3C=CN(C(=O)C3=O)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-({2-[(3-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}methyl)pyrrolidine-2,5-dione hydrochloride](/img/structure/B6512712.png)
![4-(cyclohexylmethyl)-2-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6512718.png)
![4-(cyclobutylmethyl)-2-[3-(methylsulfanyl)phenyl]-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6512721.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B6512726.png)
![2,5-dichloro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B6512730.png)
![4-propyl-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B6512734.png)
![1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B6512750.png)
![1-[(2,5-dimethylphenyl)methyl]-4-(3-ethylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6512756.png)
![4-[bis(2-chloroethyl)sulfamoyl]-N-{4-[(4-{4-[bis(2-chloroethyl)sulfamoyl]benzamido}phenyl)methyl]phenyl}benzamide](/img/structure/B6512769.png)
![2-[4-(3-chloro-4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetonitrile](/img/structure/B6512776.png)

![2-[4-(2H-1,3-benzodioxol-5-yl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetonitrile](/img/structure/B6512797.png)

![1-[(2-hydroxyethyl)amino]-3-(10H-phenothiazin-10-yl)propan-2-ol; oxalic acid](/img/structure/B6512813.png)
